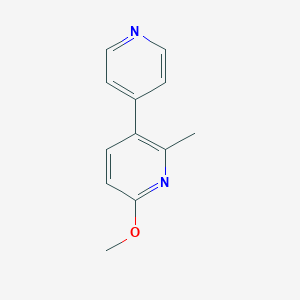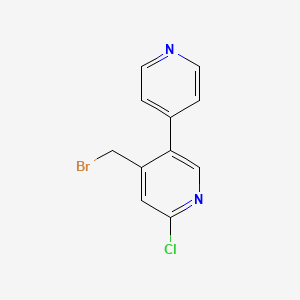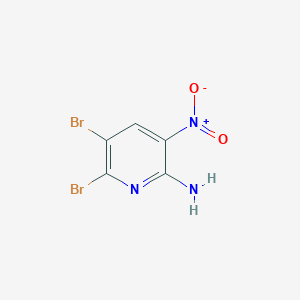
(Z)-Dec-5-ene-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Dec-5-ene-4,7-dione: is an organic compound characterized by a ten-carbon chain with a double bond between the fifth and sixth carbon atoms and two ketone groups at the fourth and seventh positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize (Z)-Dec-5-ene-4,7-dione involves an aldol condensation reaction between two smaller aldehyde or ketone molecules. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired (Z)-isomer.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. This method allows for precise control over the double bond’s position and configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation or Wittig reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-Dec-5-ene-4,7-dione can undergo oxidation reactions, where the double bond or the ketone groups are further oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols or the double bond to a single bond. Typical reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. This can be achieved using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), or nucleophiles (amines, thiols).
Major Products:
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, organometallic derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (Z)-Dec-5-ene-4,7-dione serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of specific products with high selectivity.
Biology and Medicine:
Drug Development: Research into this compound has explored its potential as a precursor for developing new drugs with anti-inflammatory or anticancer properties.
Biochemical Studies: The compound’s reactivity makes it a useful tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry:
Polymer Production: this compound can be used in the production of specialty polymers with unique mechanical and chemical properties.
Fragrance and Flavor Industry: The compound’s structural features make it a valuable ingredient in the synthesis of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism by which (Z)-Dec-5-ene-4,7-dione exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. For example, in drug development, this compound derivatives may inhibit specific enzymes involved in disease processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
(E)-Dec-5-ene-4,7-dione: The (E)-isomer of Dec-5-ene-4,7-dione has a different spatial arrangement of the double bond, leading to distinct chemical and physical properties.
Decane-4,7-dione: Lacks the double bond, resulting in different reactivity and applications.
Hex-5-ene-2,4-dione: A shorter chain analogue with similar functional groups but different reactivity due to the shorter carbon chain.
Uniqueness:
Structural Configuration: The (Z)-configuration of the double bond in (Z)-Dec-5-ene-4,7-dione imparts unique reactivity and selectivity in chemical reactions.
Versatility: The presence of both a double bond and two ketone groups allows for diverse chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(Z)-dec-5-ene-4,7-dione |
InChI |
InChI=1S/C10H16O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-8H,3-6H2,1-2H3/b8-7- |
Clave InChI |
OLYFJHTYMIDQGR-FPLPWBNLSA-N |
SMILES isomérico |
CCCC(=O)/C=C\C(=O)CCC |
SMILES canónico |
CCCC(=O)C=CC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




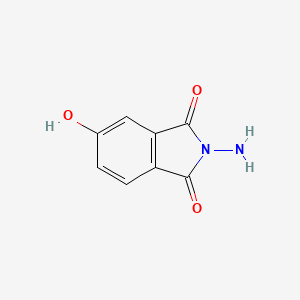
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)

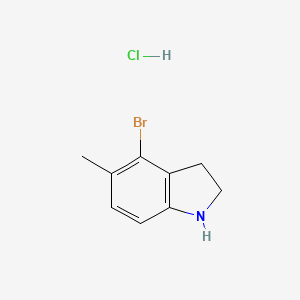
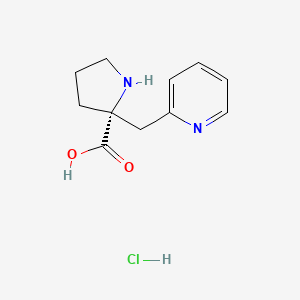
![1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B13140168.png)
![4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140172.png)
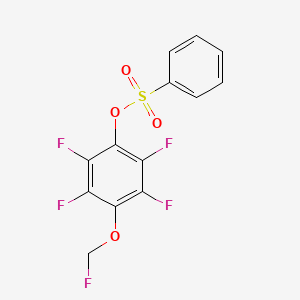
![(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13140189.png)
